

Flt3-IN-28: A Promising Candidate Against Quizartinib-Resistant Acute Myeloid Leukemia

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Compound of Interest

Compound Name: *Flt3-IN-28*

Cat. No.: *B15569361*

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A Comparative Guide to the Efficacy of **Flt3-IN-28** in Quizartinib-Resistant Models for Researchers, Scientists, and Drug Development Professionals.

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as quizartinib, presents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). The emergence of on-target secondary mutations in the FLT3 tyrosine kinase domain (TKD), particularly at the D835 residue and the F691 "gatekeeper" residue, is a primary mechanism of resistance. This guide provides a comparative overview of the preclinical efficacy of **Flt3-IN-28**, a novel FLT3 inhibitor, in quizartinib-resistant AML models, alongside other next-generation inhibitors.

Comparative Efficacy of FLT3 Inhibitors in Quizartinib-Resistant Models

Flt3-IN-28 has demonstrated potent activity against key quizartinib-resistant mutations in preclinical studies. The following tables summarize the in vitro inhibitory activity (IC₅₀) of **Flt3-IN-28** and other relevant FLT3 inhibitors against wild-type and mutant FLT3 variants.

Table 1: In Vitro Inhibitory Activity (IC₅₀, nM) of **Flt3-IN-28** and Other FLT3 Inhibitors

Compound	FLT3-ITD	FLT3-ITD-D835Y	FLT3-ITD-F691L	Reference
Flt3-IN-28 (Cpd A)	0.86 - 17.74	0.86 - 17.74	0.86 - 17.74	[1]
Quizartinib	~0.4 - 4.76	High Resistance	High Resistance	[2][3]
Gilteritinib	~7.99	Potent Inhibition	Moderate Resistance	[2][4]
Crenolanib	Potent Inhibition	Potent Inhibition	-	[5]
Foretinib	Potent Inhibition	Potent Inhibition	Potent Inhibition	[6]
PHI-101	5	11.1	14.6	[7]

Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. "Cpd A pg 31, claim 13" from patent WO 2025038525 is understood to be **Flt3-IN-28** for the purpose of this guide.

Mechanisms of Quizartinib Resistance and Flt3-IN-28's Profile

Quizartinib, a type II FLT3 inhibitor, binds to the inactive conformation of the FLT3 kinase. Resistance mutations, such as D835Y, stabilize the active "DFG-in" conformation, preventing quizartinib from binding effectively. The F691L gatekeeper mutation sterically hinders the binding of many type I and type II inhibitors.[8]

Flt3-IN-28's ability to inhibit both D835Y and F691L mutant forms of FLT3 suggests a binding mode that can overcome these resistance mechanisms, positioning it as a promising therapeutic option for patients who have relapsed on quizartinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of inhibitor efficacy. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Materials:

- AML cell lines (e.g., MOLM-14, MV4-11) expressing wild-type or mutant FLT3.
- RPMI-1640 medium with 10% fetal bovine serum (FBS).
- 96-well plates.
- **Flt3-IN-28** and other inhibitors (dissolved in DMSO).
- MTS or MTT reagent.
- Plate reader.

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well.
- Prepare serial dilutions of the inhibitors in the culture medium. The final DMSO concentration should be kept below 0.1%.
- Add the diluted inhibitors to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add MTS or MTT reagent to each well and incubate for 2-4 hours.
- Measure the absorbance at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the enzymatic activity of purified FLT3 kinase and its inhibition by a compound.

Materials:

- Purified recombinant FLT3 kinase (wild-type or mutant).
- Kinase assay buffer.
- ATP.
- Substrate (e.g., poly(Glu, Tyr) 4:1).
- **Flt3-IN-28** and other inhibitors.
- ADP-Glo™ Kinase Assay kit (Promega).
- Luminometer.

Procedure:

- Prepare serial dilutions of the inhibitors.
- In a 96-well plate, add the kinase, substrate, and inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
- Calculate the percent inhibition and determine the IC50 value.

Western Blot Analysis of FLT3 Signaling

This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

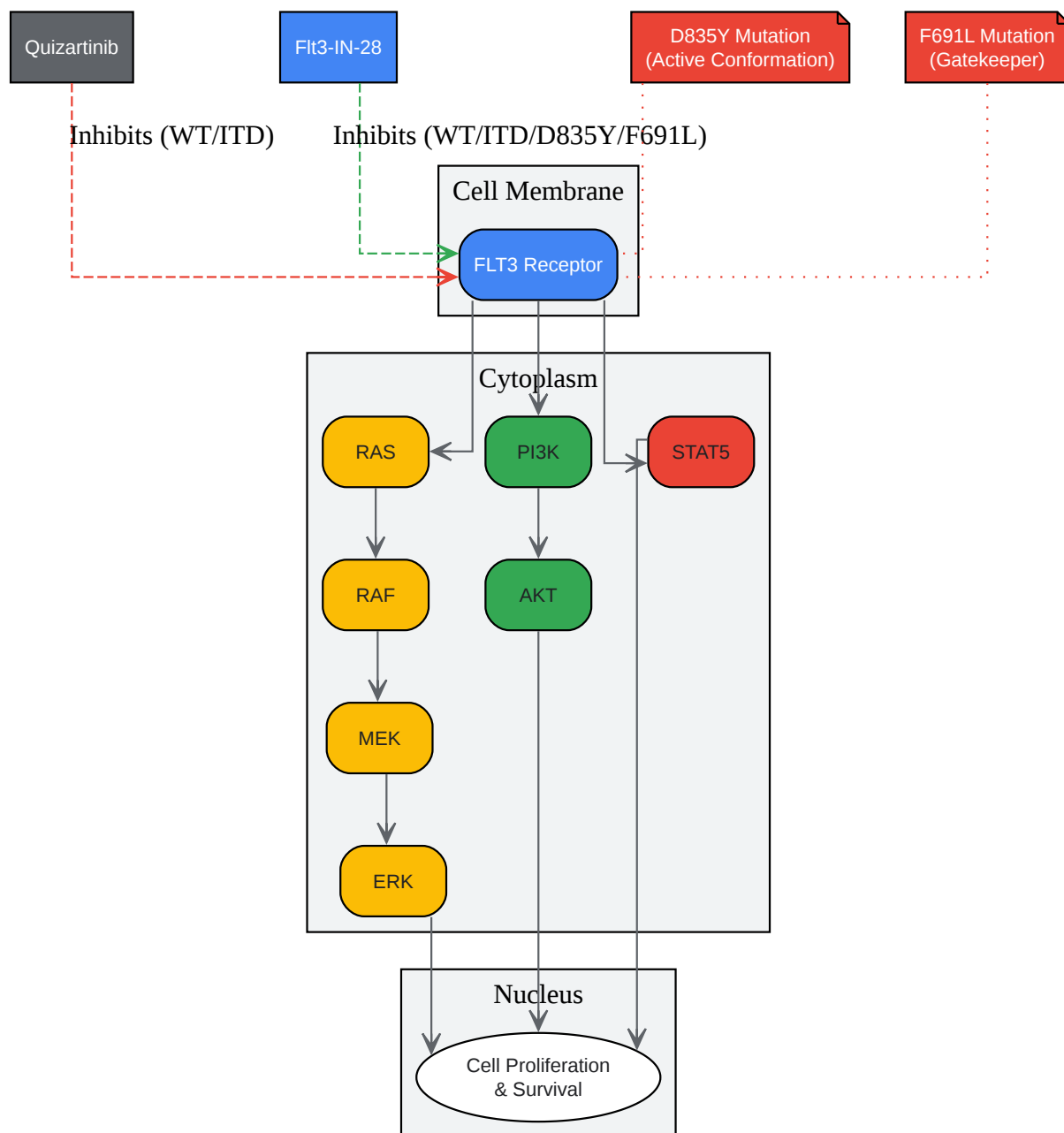
- AML cells treated with inhibitors.
- Lysis buffer.
- Protein quantification assay (e.g., BCA).
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membranes.
- Blocking buffer.
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate and imaging system.

Procedure:

- Lyse the treated cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash the membrane and incubate with secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate.

Visualizing Key Pathways and Workflows

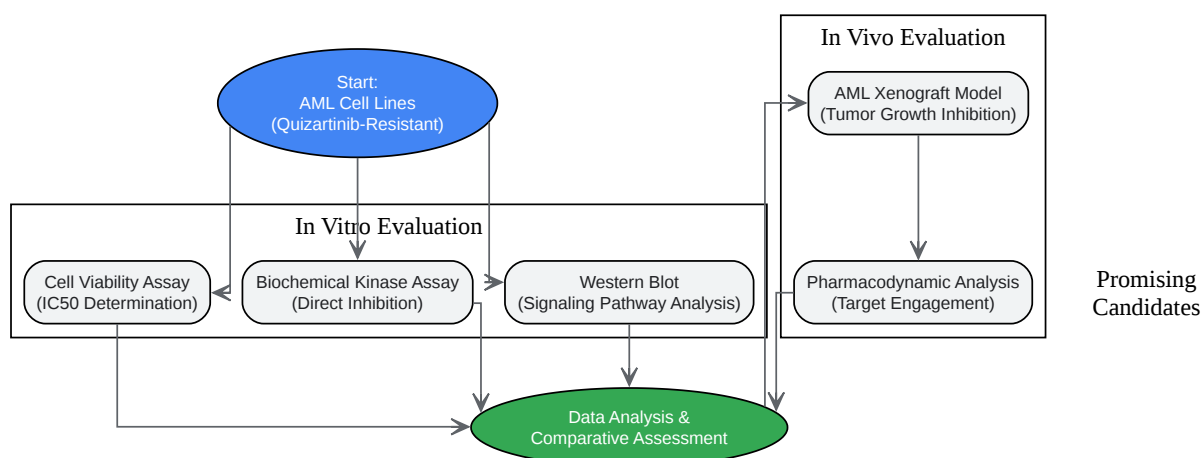
FLT3 Signaling Pathway and Resistance Mechanisms



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Caption: FLT3 signaling and points of inhibitor action.

Experimental Workflow for Evaluating FIt3-IN-28



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Caption: Workflow for preclinical evaluation of **FIt3-IN-28**.

Conclusion

The preclinical data available for **FIt3-IN-28** indicates its potential as a potent inhibitor of quizartinib-resistant FLT3 mutations, including the challenging D835Y and F691L variants. Its efficacy in these models suggests it could be a valuable therapeutic strategy for AML patients who have developed resistance to current FLT3 inhibitors. Further head-to-head comparative studies and in vivo experiments are warranted to fully elucidate its clinical potential. This guide provides a foundational understanding for researchers and drug developers in the ongoing effort to overcome resistance in FLT3-mutated AML.

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